tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17193845
InChI: InChI=1S/C8H12FN3O2/c1-8(2,3)14-7(13)12-6-5(9)10-4-11-6/h4H,1-3H3,(H,10,11)(H,12,13)
SMILES:
Molecular Formula: C8H12FN3O2
Molecular Weight: 201.20 g/mol

tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate

CAS No.:

Cat. No.: VC17193845

Molecular Formula: C8H12FN3O2

Molecular Weight: 201.20 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate -

Specification

Molecular Formula C8H12FN3O2
Molecular Weight 201.20 g/mol
IUPAC Name tert-butyl N-(5-fluoro-1H-imidazol-4-yl)carbamate
Standard InChI InChI=1S/C8H12FN3O2/c1-8(2,3)14-7(13)12-6-5(9)10-4-11-6/h4H,1-3H3,(H,10,11)(H,12,13)
Standard InChI Key ZRIGANYWEOWTHL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=C(NC=N1)F

Introduction

tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate is a chemical compound belonging to the class of carbamates, which are esters or salts of carbamic acid. This compound features a tert-butyl group, known for enhancing steric hindrance, and a carbamate functional group that can undergo hydrolysis under various conditions. The presence of a fluorine atom in the imidazole ring may influence the compound's reactivity and biological interactions, making it of interest for further research in medicinal chemistry.

Synthesis

The synthesis of tert-butyl (5-fluoro-1H-imidazol-4-yl)carbamate typically involves several key steps, each requiring careful monitoring of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography are often employed to monitor the progress of reactions.

Potential Applications

This compound has potential applications in medicinal chemistry, particularly in the exploration of antimicrobial and anticancer properties. The unique structure allows for research into various biological activities, making it an interesting candidate for drug development.

Chemical Reactions

tert-Butyl (5-fluoro-1H-imidazol-4-yl)carbamate can participate in several chemical reactions, including hydrolysis, which is significant for understanding its stability and reactivity profile in biological systems.

Comparison with Similar Compounds

Other carbamate derivatives, such as tert-butyl (substituted benzamido)phenylcarbamate, have shown promising anti-inflammatory activities, highlighting the potential of carbamate compounds in medicinal chemistry . Similarly, fluorinated compounds like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione exhibit significant antimitotic activity against human tumor cells .

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